N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide is a complex organic compound that features a unique combination of indole, sulfonyl, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with Thiophene Carboxamide: The final step involves coupling the sulfonylated indole with 2-thiophenecarboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings
Reduction: Reduced forms of the sulfonyl group
Substitution: Substituted derivatives at the sulfonyl or carboxamide positions
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The presence of the indole moiety, in particular, is known to contribute to its biological activity, as indole derivatives are common in many bioactive compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide involves its interaction with various molecular targets and pathways. The indole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide
- N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-biphenylcarboxamide
Uniqueness
Compared to similar compounds, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic and steric properties. This can lead to different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-19(18-6-3-13-25-18)20-15-7-9-16(10-8-15)26(23,24)21-12-11-14-4-1-2-5-17(14)21/h1-10,13H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUICXKHXTWCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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